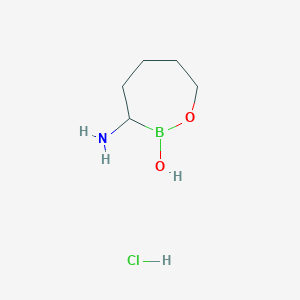
3-Amino-1,2-oxaborepan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,2-oxaborepan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H13BClNO2 . It is a boron-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxaborepan-2-ol hydrochloride typically involves the reaction of appropriate boron-containing precursors with amino alcohols under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,2-oxaborepan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic acids, boron-containing amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-Amino-1,2-oxaborepan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
- 3-Amino-1,2-oxaborepan-2-ol
- 2-Amino-1,2-oxaborepan-2-ol
- 3-Amino-1,2-oxaborepan-2-one
Comparison: 3-Amino-1,2-oxaborepan-2-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, such as in aqueous environments and biological systems .
Properties
Molecular Formula |
C5H13BClNO2 |
|---|---|
Molecular Weight |
165.43 g/mol |
IUPAC Name |
2-hydroxyoxaborepan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12BNO2.ClH/c7-5-3-1-2-4-9-6(5)8;/h5,8H,1-4,7H2;1H |
InChI Key |
RUHBKMPONFCYAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CCCCO1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















